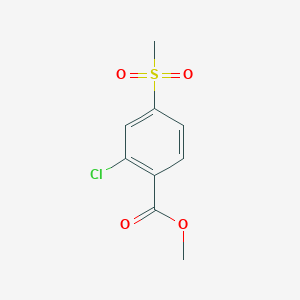

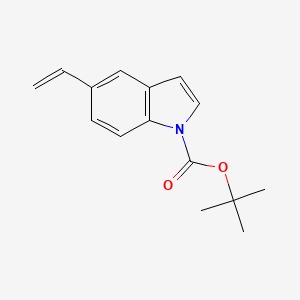

![molecular formula C16H31NO2 B1400847 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol CAS No. 175974-43-3](/img/structure/B1400847.png)

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol

Descripción general

Descripción

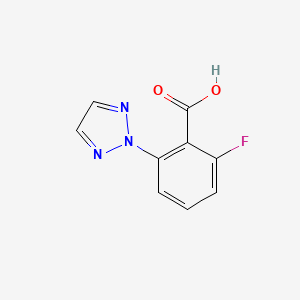

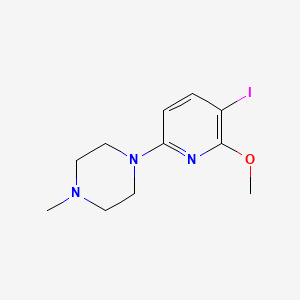

The compound “2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol” is an organic compound based on its structure. It contains a dicyclohexylamino group and an ethoxy group attached to an ethanol molecule. This suggests that it might have properties similar to other ethoxy and amino alcohols .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, dicyclohexylamine) with an alkyl halide to form the amino group, followed by a reaction with ethylene oxide to introduce the ethoxy group .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central carbon atom, with the dicyclohexylamino and ethoxy groups attached to it. The presence of these functional groups would likely confer certain physical and chemical properties to the compound .Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids to form salts, or with alkylating agents to form quaternary ammonium compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amino group might confer basicity, while the ethoxy group might confer solubility in organic solvents .Aplicaciones Científicas De Investigación

Chemistry and Polymer Research

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol is not directly mentioned in the accessible scientific literature, but related compounds have been studied extensively for their chemical properties and applications in creating novel materials and chemical reactions. For instance, the synthesis and characterization of metal-containing polyurethane elastomers using tetradentate Schiff base metal complexes have been explored. These elastomers incorporate divalent metal ions into their structure through Schiff base ligands, improving their thermal and mechanical properties significantly. This research indicates the potential of using complex organic compounds for developing advanced materials with enhanced properties (Senthilkumar, Raghavan, & Nasar, 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds with structural similarities to 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol have been utilized in the design of selective sensors and extraction agents. For example, acyclic polyether dicarboxylic acids, resembling the ether and alcohol functionalities, have been synthesized for selective lead(II) extraction, showcasing the role of specific chemical structures in environmental remediation efforts (Hayashita et al., 1999).

Catalysis and Chemical Synthesis

The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst have been investigated, highlighting the importance of understanding how various organic compounds interact in catalyzed reactions. Such studies are crucial for optimizing industrial processes and developing more efficient catalysts (Colley et al., 2005).

Supramolecular Chemistry

Research in supramolecular chemistry has led to the development of novel liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules. These networks, built from components with ether and hydroxyl functionalities, demonstrate the potential for creating advanced materials with unique properties, such as selective ion recognition and transport (Kihara, Kato, Uryu, & Fréchet, 1996).

Propiedades

IUPAC Name |

2-[2-(dicyclohexylamino)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c18-12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16,18H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKSHTWVLKOWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCOCCO)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734111 | |

| Record name | 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol | |

CAS RN |

175974-43-3 | |

| Record name | 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

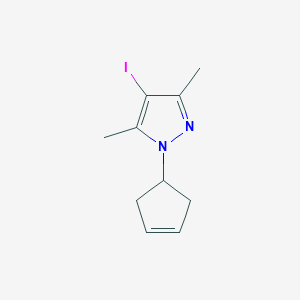

![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)